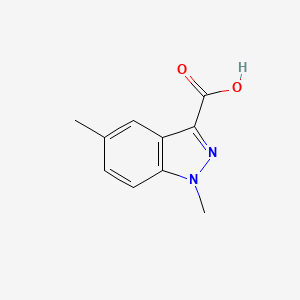

1,5-Dimethyl-1H-indazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,5-dimethylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBAJBKNPZUTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Indazole derivatives, a class of compounds to which 1,5-dimethyl-1h-indazole-3-carboxylic acid belongs, have been found to bind with high affinity to multiple receptors.

Mode of Action

It is known that indazole derivatives interact with their targets and cause changes that result in their biological activity.

Biochemische Analyse

Biochemical Properties

1,5-Dimethyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with enzymes involved in cell signaling pathways, potentially affecting the phosphorylation states of various proteins. Additionally, this compound can bind to specific receptors on cell membranes, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes. These changes can result in variations in cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic activity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can affect the synthesis and degradation of various biomolecules, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can be influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production. The precise localization of this compound can determine its functional impact on cellular activities.

Biologische Aktivität

1,5-Dimethyl-1H-indazole-3-carboxylic acid (DMICA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antifungal, and enzyme inhibitory activities.

Chemical Structure and Properties

DMICA belongs to the indazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The specific configuration of DMICA includes methyl groups at the 1 and 5 positions and a carboxylic acid group at the 3 position.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DMICA. For instance, it has been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound's effectiveness varies across different types of cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25.3 ± 4.6 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 19.2 ± 3.1 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 30.2 ± 1.9 | Inhibition of proliferation |

These findings suggest that DMICA may serve as a lead compound for developing novel anticancer agents .

Antifungal Activity

DMICA exhibits antifungal properties , particularly against Candida species. In vitro studies have demonstrated its efficacy against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) indicating significant antifungal activity:

| Fungal Strain | MIC (mM) | Reference Compound |

|---|---|---|

| C. albicans | 3.807 | Fluconazole |

| C. glabrata | 15.227 | Amphotericin B |

The structure-activity relationship (SAR) studies indicate that modifications in the indazole framework can enhance antifungal activity, paving the way for new therapeutic strategies against resistant strains .

Enzyme Inhibition

DMICA has also been evaluated for its potential as an enzyme inhibitor . Notably, it shows promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases:

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| AChE | 12.5 ± 2.0 | Donepezil: 10.0 |

| BChE | 15.0 ± 3.5 | Galanthamine: 14.0 |

These results suggest that DMICA could be further explored for its neuroprotective properties .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of DMICA:

- Antitumor Efficacy in Animal Models : A study involving mice implanted with human tumor cells showed that DMICA significantly reduced tumor size compared to control groups, indicating its potential in cancer therapy.

- In Vivo Antifungal Activity : In a model of systemic candidiasis, administration of DMICA resulted in decreased fungal burden in organs compared to untreated controls, supporting its therapeutic potential against fungal infections.

- Neuroprotective Effects : In a rat model of Alzheimer’s disease, DMICA treatment improved cognitive function and reduced amyloid plaque formation, suggesting a role in neuroprotection .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,5-Dimethyl-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their therapeutic potential against several diseases.

Case Studies:

- Anticandidal Activity: Research has shown that indazole derivatives exhibit significant activity against Candida species. A study demonstrated that specific 1H-indazole derivatives displayed potent anticandidal properties, particularly against Candida albicans and resistant strains of Candida glabrata .

- Anti-Renal Cancer Activity: Novel indazole derivatives were synthesized and evaluated for their anti-cancer properties. Molecular docking studies indicated that these compounds interact effectively with renal cancer targets, suggesting their potential in cancer treatment .

Biochemical Research

The compound is widely used in biochemical studies to explore enzyme mechanisms and receptor interactions.

Applications:

- Enzyme Inhibition Studies: this compound has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into disease mechanisms .

Material Science

In material science, this compound is being explored for its potential to create novel materials with unique electronic and optical properties.

Research Findings:

- Electronic Properties: Studies indicate that indazole derivatives can be engineered to exhibit specific electronic characteristics, making them suitable for applications in organic electronics and photonics .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the development of agrochemicals.

Development of Herbicides and Pesticides:

Research has focused on formulating more effective herbicides and pesticides using derivatives of this compound that are less harmful to the environment .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 1,5-dimethyl-1H-indazole-3-carboxylic acid and related heterocyclic compounds:

Key Observations:

- Substituent Position : The 3-carboxylic acid group in the target compound may facilitate hydrogen bonding in biological systems, whereas indole derivatives with 2-carboxylic acid groups (e.g., ) show distinct electronic distributions.

- Functional Groups : Methyl esters (e.g., ) improve lipophilicity and bioavailability but require hydrolysis to active carboxylic acid forms.

Vorbereitungsmethoden

General Synthetic Strategies for Indazole-3-carboxylic Acids

The preparation of indazole-3-carboxylic acid derivatives, including 1,5-dimethyl substituted analogs, typically involves:

- Starting from anthranilic acid derivatives (amides or esters).

- Formation of the indazole core via cyclization reactions.

- Functional group transformations such as oxidation or alkylation to introduce methyl groups and carboxylic acid functionality.

However, traditional routes often suffer from long synthetic sequences, low overall yields, and expensive reagents.

Alkylation-Based Synthesis

A common approach to prepare 1,5-dimethyl-1H-indazole-3-carboxylic acid involves alkylation reactions on the indazole ring:

- Starting Material: Indazole-3-carboxylic acid or its derivatives.

- Alkylation Agents: Methylating agents such as dimethyl sulfate or methyl iodide.

- Conditions: Use of bases such as magnesium ethoxide or sodium hydride in solvents like 1-propanol or dimethylformamide under reflux.

- Control of pH and Temperature: Critical to achieve selective methylation at the N-1 and C-5 positions without over-alkylation or side reactions.

This method is adapted from similar syntheses of 1-methylindazole-3-carboxylic acid, where magnesium ethoxide in 1-propanol under reflux was used to activate the substrate, followed by dropwise addition of methylating agents. The reaction mixture was then maintained under reflux for several hours and monitored by HPLC to ensure high purity and yield (up to ~87% isolated yield).

Solvent and Reaction Conditions

- Solvents: Dimethylformamide (DMF), 1-propanol, and acetonitrile are commonly used solvents that facilitate the reaction by dissolving reactants and stabilizing intermediates.

- Temperature: Reflux conditions (typically 80–120°C depending on solvent) are employed to drive the reaction to completion.

- pH Control: Post-reaction pH adjustments with aqueous sodium hydroxide and hydrochloric acid are used to isolate the carboxylic acid product and remove impurities.

Summary Table of Preparation Parameters

Research Findings and Optimization Notes

- The methylation step is highly selective when magnesium ethoxide is used as the base in alcoholic solvents.

- Using dimethyl sulfate as a methylating agent provides high conversion rates but requires careful handling due to toxicity.

- Alternative methylation with trimethyl phosphate has been reported with comparable yields and purity.

- The overall synthetic route benefits from minimizing the number of steps to improve total fractional yield.

- Purification involves filtration, washing with methanol-water mixtures, and drying under controlled temperature (around 50°C) to maintain product integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.